B-AlanineForBiochemistry99+per cent
Description
Historical Perspectives on Beta-Alanine (B559535) Discovery and Initial Biochemical Characterization
The journey into understanding beta-alanine began in the early 20th century. A pivotal moment in its history was its identification as a fundamental component of the dipeptide carnosine by the Russian scientist Vladimir Gulewitsch. sigmaaldrich.comsigmaaldrich.comwikipedia.org This discovery laid the groundwork for future investigations into its biochemical significance. Early research focused on elucidating its structure and its relationship with other biomolecules. It was established that beta-alanine, or 3-aminopropanoic acid, is an isomer of the proteinogenic amino acid alanine (B10760859), with the key structural difference being the position of the amino group on the β-carbon rather than the α-carbon. sigmaaldrich.comwikipedia.org This seemingly subtle distinction has profound implications for its metabolic fate and function. Further characterization in the mid-20th century began to unravel its metabolic origins and its role as a precursor to pantothenic acid (Vitamin B5). acs.org However, it wasn't until the latter part of the 20th century and the early 2000s that intensive research, notably by Professor Roger Harris and colleagues, highlighted the direct link between beta-alanine availability and muscle carnosine levels, sparking a surge in studies on its physiological effects. medicalnewstoday.com
Significance of Beta-Alanine as a Non-Proteinogenic Amino Acid in Foundational Biochemical Research
Beta-alanine is classified as a non-proteinogenic amino acid, meaning it is not encoded by the genetic code for incorporation into proteins during ribosomal protein synthesis. sigmaaldrich.comcodeage.comnih.gov This characteristic does not diminish its importance; in fact, it underscores the diverse functional roles that amino acids can play beyond being simple building blocks of proteins. omicsonline.orgfrontiersin.org The study of non-proteinogenic amino acids like beta-alanine has been crucial for expanding our understanding of metabolic regulation and cellular signaling. wikipedia.orgtaylorandfrancis.comcultivatorphytolab.com
These unique amino acids often serve as:
Metabolic Intermediates: They are key players in various biosynthetic and catabolic pathways. wikipedia.org
Precursors to Bioactive Molecules: Beta-alanine is a prime example, being essential for the synthesis of vital compounds like carnosine, anserine (B1665513), and pantothenic acid. wikipedia.orgnih.gov
Signaling Molecules: Some non-proteinogenic amino acids can act as neurotransmitters or neuromodulators. wikipedia.orgcultivatorphytolab.com
The investigation into beta-alanine's biochemistry has provided valuable insights into enzyme specificity, metabolic flux control, and the interplay between different metabolic pathways. Its unique status has made it a valuable tool for researchers exploring the boundaries of amino acid metabolism and function.
Overview of Beta-Alanine's Central Role in Diverse Metabolic Networks
Beta-alanine is a key node in several interconnected metabolic pathways, highlighting its central role in cellular biochemistry. wikipedia.orgnih.govnih.govnih.govresearchgate.netbio-rad.com Its metabolism is intricately linked to the synthesis and degradation of important biomolecules.
Key metabolic networks involving beta-alanine include:
Carnosine and Anserine Synthesis: Beta-alanine is the rate-limiting precursor for the synthesis of the dipeptides carnosine (β-alanyl-L-histidine) and anserine (β-alanyl-N-methyl-L-histidine). sigmaaldrich.comwikipedia.orgcarnosyn.com These dipeptides are found in high concentrations in muscle and brain tissue and play a crucial role in intracellular pH buffering. wikipedia.org The synthesis of carnosine is catalyzed by carnosine synthetase, which combines beta-alanine and L-histidine in an ATP-dependent reaction. sigmaaldrich.comyoutube.com
Pantothenate (Vitamin B5) and Coenzyme A (CoA) Biosynthesis: Beta-alanine is an indispensable component of pantothenic acid. wikipedia.orgnih.govnih.govresearchgate.net Pantothenate is formed through the condensation of pantoate and beta-alanine, a reaction catalyzed by pantothenate synthetase. nih.gov Pantothenic acid is subsequently used in the synthesis of Coenzyme A, a vital cofactor for a vast number of enzymatic reactions, including those in the citric acid cycle and fatty acid metabolism. nih.govnih.govasm.org
Pyrimidine (B1678525) Catabolism: One of the primary endogenous sources of beta-alanine is the degradation of pyrimidine bases, specifically uracil (B121893) and cytosine. wikipedia.orgontosight.ai Through a series of enzymatic reactions, these pyrimidines are broken down, ultimately yielding beta-alanine, carbon dioxide, and ammonia (B1221849). ontosight.ai
Transamination and Further Metabolism: Beta-alanine can undergo transamination reactions, for instance with pyruvate (B1213749), to form malonate-semialdehyde and L-alanine. wikipedia.orgnih.gov Malonate-semialdehyde can then be further metabolized to enter other pathways, such as fatty acid biosynthesis. wikipedia.org
The following table provides a summary of the key metabolic pathways involving beta-alanine and their significance.
| Metabolic Pathway | Precursors/Reactants | Key Enzymes | Products | Biochemical Significance |
| Carnosine Synthesis | Beta-Alanine, L-Histidine, ATP | Carnosine Synthetase | Carnosine, ADP, Pi | Intracellular pH buffering, antioxidant activity. sigmaaldrich.comwikipedia.orgyoutube.com |
| Pantothenate Synthesis | Beta-Alanine, Pantoate, ATP | Pantothenate Synthetase | Pantothenate (Vitamin B5), AMP, PPi | Precursor for Coenzyme A (CoA) biosynthesis. nih.govresearchgate.net |
| Pyrimidine Degradation | Dihydrouracil (B119008) | β-ureidopropionase | Beta-Alanine, CO₂, NH₃ | Endogenous production of beta-alanine. wikipedia.orgontosight.ai |
| Transamination | Beta-Alanine, α-Ketoglutarate | GABA-transaminase | Malonate-semialdehyde, L-Glutamate | Links beta-alanine metabolism with other amino acid and carbohydrate pathways. wikipedia.orgnih.gov |
This intricate network of reactions underscores the fundamental importance of beta-alanine in maintaining cellular homeostasis and supporting a wide range of physiological functions.
Properties
CAS No. |
17-95-9 |
|---|---|
Molecular Formula |
C14H10N2O4 |
Synonyms |
B-AlanineForBiochemistry99+% |
Origin of Product |
United States |
Biosynthesis and Anabolic Pathways of Beta Alanine
Precursors and Substrates for Endogenous Beta-Alanine (B559535) Synthesis
The endogenous production of beta-alanine can be initiated from several precursor molecules, including L-aspartate, polyamines, uracil (B121893), and propionate (B1217596). nih.gov The prominence of each pathway can vary between different organisms.
Aspartate Decarboxylation Pathway for Beta-Alanine Production
A primary route for beta-alanine synthesis, particularly in bacteria, involves the direct decarboxylation of L-aspartate. nih.govebi.ac.uk This reaction is catalyzed by the enzyme L-aspartate-α-decarboxylase (ADC). nih.govresearchgate.net This pathway is a key step in the biosynthesis of pantothenate (Vitamin B5), for which beta-alanine is an essential precursor. nih.govoup.com While well-characterized in prokaryotes, the existence of this pathway in plants has been postulated but not definitively confirmed through experimental evidence. nih.govfrontiersin.org In some engineered systems, fumaric acid can serve as a less expensive substrate, which is first converted to L-aspartate by aspartate ammonia-lyase and then to beta-alanine by ADC. frontiersin.org
Polyamine Oxidation Pathways (e.g., from Spermine (B22157)/Spermidine)
In plants and yeast, beta-alanine can be synthesized from the degradation of polyamines like spermine and spermidine (B129725). nih.govnih.gov This pathway involves the cleavage of these polyamines to produce 1,3-diaminopropane (B46017) (DAP). nih.gov In plants, spermidine dehydrogenase and polyamine oxidase are involved in this initial step. nih.gov DAP is then converted to 3-aminopropanal (B1211446) by a diamine oxidase. nih.gov Finally, an aldehyde dehydrogenase oxidizes 3-aminopropanal to yield beta-alanine. nih.govnih.gov In the bacterium Acinetobacter baylyi ADP1, a novel pathway utilizing promiscuous enzymes has been identified where DAP is an intermediate. nih.gov
Uracil Degradation Pathway for Beta-Alanine Generation
The catabolism of the pyrimidine (B1678525) base uracil is a significant source of beta-alanine in many organisms, including mammals and bacteria. nih.govontosight.ai This reductive pathway proceeds in three main enzymatic steps. nih.govresearchgate.net First, uracil is reduced to dihydrouracil (B119008) by dihydropyrimidine (B8664642) dehydrogenase. researchgate.netyoutube.com Next, dihydropyrimidinase catalyzes the hydrolytic ring opening of dihydrouracil to form N-carbamoyl-β-alanine (also known as 3-ureidopropionate). nih.govresearchgate.net In the final step, β-ureidopropionase hydrolyzes N-carbamoyl-β-alanine to produce beta-alanine, ammonia (B1221849), and carbon dioxide. nih.govresearchgate.net This pathway is considered the primary route for beta-alanine biosynthesis in mammals. nih.gov
Propionate Pathway in Select Organisms
In some plants and bacteria, a pathway originating from propionate can lead to the formation of beta-alanine. nih.govnih.gov This metabolic route begins with the activation of propionate to propionyl-CoA. nih.govresearchgate.net Propionyl-CoA is then oxidized to acrylyl-CoA, which is subsequently hydrated to 3-hydroxypropionyl-CoA. nih.govresearchgate.net After hydrolysis to 3-hydroxypropionate, it is oxidized to malonate semialdehyde. nih.govnih.gov The final step is a transamination reaction, often involving a β-alanine-pyruvate transaminase, which converts malonate semialdehyde to beta-alanine. nih.govresearchgate.net
Enzymology of Beta-Alanine Biosynthesis
The synthesis of beta-alanine is orchestrated by a specific set of enzymes, with aspartate 1-decarboxylase being a key player in one of the major pathways.
Characterization of Aspartate 1-Decarboxylase (PanD) and Related Enzymes
Aspartate 1-decarboxylase (EC 4.1.1.11), encoded by the panD gene, is a crucial enzyme that catalyzes the conversion of L-aspartate to beta-alanine. nih.govoup.com This enzyme is particularly important in prokaryotes for the biosynthesis of pantothenate and coenzyme A. nih.govnih.gov
There are two main types of aspartate 1-decarboxylase, distinguished by their cofactor requirements: the pyruvoyl-dependent type and the pyridoxal-5'-phosphate (PLP)-dependent type. mdpi.com The pyruvoyl-dependent enzyme, found predominantly in bacteria, is synthesized as an inactive proenzyme. It undergoes self-processing to form two chains, an alpha and a beta chain, which generates the active pyruvoyl group. ebi.ac.uk This type of PanD has been characterized from various sources, including Corynebacterium glutamicum and Escherichia coli. nih.govuniprot.org The PLP-dependent PanD, on the other hand, utilizes pyridoxal-5'-phosphate as its cofactor and has been a subject of protein engineering to enhance beta-alanine production. mdpi.com
The catalytic activity of PanD is influenced by several factors. For instance, the enzyme from Corynebacterium glutamicum exhibits optimal activity at 55°C and a pH of 6. nih.gov In contrast, the enzyme from Escherichia coli has an optimal pH of around 7.5 and an optimal temperature of 55°C. uniprot.org The activity of pyruvoyl-dependent PanD can be hindered by mechanism-based inactivation, which has prompted research into more stable alternatives like the PLP-dependent enzymes for industrial applications. oup.commdpi.com
Table 1: Key Enzymes in Beta-Alanine Biosynthesis
| Pathway | Enzyme | EC Number | Substrate | Product | Organism Examples |
|---|---|---|---|---|---|
| Aspartate Decarboxylation | Aspartate 1-decarboxylase (PanD) | 4.1.1.11 | L-Aspartate | Beta-Alanine | Bacteria (e.g., E. coli, C. glutamicum) nih.govuniprot.org |
| Polyamine Oxidation | Spermidine dehydrogenase | 1.5.99.6 | Spermidine | 1,3-Diaminopropane | Plants nih.gov |
| Polyamine oxidase | 1.5.3.14 | Spermine | 1,3-Diaminopropane | Plants nih.gov | |
| Diamine oxidase | 1.4.3.22 | 1,3-Diaminopropane | 3-Aminopropionaldehyde | Plants nih.gov | |
| Aldehyde dehydrogenase | 1.2.1.3 | 3-Aminopropionaldehyde | Beta-Alanine | Plants, Yeast nih.govnih.gov | |
| Uracil Degradation | Dihydropyrimidine dehydrogenase | 1.3.1.2 | Uracil | Dihydrouracil | Mammals, Bacteria nih.govresearchgate.net |
| Dihydropyrimidinase | 3.5.2.2 | Dihydrouracil | N-carbamoyl-β-alanine | Mammals, Bacteria nih.govresearchgate.net | |
| β-Ureidopropionase | 3.5.1.6 | N-carbamoyl-β-alanine | Beta-Alanine | Mammals, Bacteria nih.govresearchgate.net | |
| Propionate Pathway | Propionate CoA ligase | 6.2.1.17 | Propionate | Propionyl-CoA | Plants nih.govresearchgate.net |
| Acyl-CoA dehydrogenase | 1.3.8.7 | Propionyl-CoA | Acrylyl-CoA | Plants nih.govresearchgate.net | |
| 3-hydroxypropionyl-CoA dehydratase | 4.2.1.116 | Acrylyl-CoA | 3-hydroxypropionyl-CoA | Plants nih.govresearchgate.net | |
| 3-hydroxypropionyl-CoA hydrolase | 3.1.2.4 | 3-hydroxypropionyl-CoA | 3-hydroxypropionate | Plants nih.govresearchgate.net | |
| 3-hydroxypropionate dehydrogenase | 1.1.1.59 | 3-hydroxypropionate | Malonate semialdehyde | Plants nih.govresearchgate.net | |
| β-Alanine-pyruvate transaminase | 2.6.1.18 | Malonate semialdehyde | Beta-Alanine | Plants nih.govresearchgate.net |
Enzymes of the Pyrimidine Degradation Pathway
The catabolism of pyrimidine bases, uracil and thymine (B56734), serves as a significant biosynthetic route for beta-alanine in many organisms. nvkc.nl This process unfolds through a sequential, three-step enzymatic pathway.
Dihydropyrimidine Dehydrogenase (DPD): As the initial and rate-limiting enzyme in this pathway, Dihydropyrimidine Dehydrogenase (DPD) catalyzes the reduction of uracil and thymine. nvkc.nlnih.gov This reaction converts uracil into 5,6-dihydrouracil. wikipedia.orgcreative-proteomics.com Mutations in the DPYD gene, which provides the instructions for making DPD, can lead to a deficiency in this enzyme, impairing the breakdown of pyrimidines and resulting in an excess of uracil and thymine in the body. medlineplus.gov The activity of DPD is crucial as it dictates the flow of substrates into the degradation pathway. nih.gov
Dihydropyrimidinase (DHP): The second step involves the hydrolytic ring opening of the dihydropyrimidine molecule. nvkc.nl Dihydropyrimidinase acts on 5,6-dihydrouracil, catalyzing its conversion to N-carbamoyl-beta-alanine (also known as 3-ureidopropanoate). wikipedia.orgcreative-proteomics.com This enzyme belongs to the family of hydrolases and is essential for continuing the degradation process initiated by DPD. wikipedia.org A deficiency in this enzyme, though a distinct inborn error of metabolism, also disrupts the pyrimidine degradation pathway. nih.gov
Beta-Ureidopropionase (β-UP): The final enzyme in this sequence is Beta-Ureidopropionase, also referred to as beta-alanine synthase. nvkc.nlnih.gov It catalyzes the conversion of N-carbamoyl-beta-alanine into the final products: beta-alanine, carbon dioxide, and ammonia. wikipedia.orgreactome.orgmedlineplus.gov This irreversible step concludes the pathway, releasing beta-alanine. wikipedia.org The enzyme from rat liver has been shown to be a hexamer with a subunit molecular weight of 42,000. nih.gov Mutations in the UPB1 gene, which codes for this enzyme, can cause beta-ureidopropionase deficiency, leading to an accumulation of N-carbamoyl-beta-alanine and neurological issues in some individuals. medlineplus.govmedlineplus.govnih.gov
| Enzyme | EC Number | Substrate | Product | Function |
|---|---|---|---|---|
| Dihydropyrimidine Dehydrogenase (DPD) | 1.3.1.2 | Uracil | 5,6-Dihydrouracil | Catalyzes the initial, rate-limiting reduction step. nvkc.nlnih.gov |
| Dihydropyrimidinase (DHP) | 3.5.2.2 | 5,6-Dihydrouracil | N-Carbamoyl-beta-alanine | Performs hydrolytic ring opening of the dihydropyrimidine. nvkc.nlwikipedia.org |
| Beta-Ureidopropionase (β-UP) | 3.5.1.6 | N-Carbamoyl-beta-alanine | Beta-Alanine, CO2, NH3 | Catalyzes the final step to produce beta-alanine. wikipedia.orgmedlineplus.gov |
Cofactor Requirements and Reaction Mechanisms in Beta-Alanine Synthesis
The biosynthesis of beta-alanine is dependent on specific cofactors and involves distinct reaction mechanisms that vary across different pathways.
In the pyrimidine degradation pathway, the Dihydropyrimidine Dehydrogenase (DPD) reaction is a reduction that requires a cofactor, typically NADPH. researchgate.net The subsequent steps catalyzed by Dihydropyrimidinase and Beta-Ureidopropionase are hydrolytic reactions, utilizing water to break bonds. wikipedia.orgwikipedia.org
Alternative pathways for beta-alanine synthesis showcase different cofactor needs. For instance, the decarboxylation of L-aspartate to beta-alanine is a major route in many prokaryotes. researchgate.net This reaction can be catalyzed by two types of L-aspartate-α-decarboxylase (ADC) enzymes with different cofactor requirements:
Pyruvoyl Group-Dependent ADC: Found widely in prokaryotes, these enzymes use a pyruvoyl group as their active center. nih.gov
Pyridoxal (B1214274) Phosphate (B84403) (PLP)-Dependent ADC: More common in eukaryotes, these enzymes require pyridoxal phosphate (PLP), a derivative of vitamin B6, as a cofactor for their catalytic activity. researchgate.netnih.gov
Another pathway involves the conversion of polyamines like spermine and spermidine. This process utilizes an FAD-dependent polyamine oxidase to produce 3-aminopropanal, which is then oxidized to beta-alanine by an NAD(P)-dependent aldehyde dehydrogenase. nih.govbiocyc.org
| Pathway | Enzyme | Required Cofactor | Reaction Mechanism |
|---|---|---|---|
| Pyrimidine Degradation | Dihydropyrimidine Dehydrogenase | NADPH | Reduction researchgate.net |
| Aspartate Decarboxylation | Pyruvoyl Group ADC | Pyruvoyl group | Decarboxylation researchgate.netnih.gov |
| PLP-Dependent ADC | Pyridoxal Phosphate (PLP) | Decarboxylation researchgate.netnih.gov | |
| Polyamine Degradation | Polyamine Oxidase / Aldehyde Dehydrogenase | FAD / NAD(P)+ | Oxidation nih.gov |
Regulatory Mechanisms Governing Beta-Alanine Biosynthetic Flux
The intracellular concentration of beta-alanine is tightly controlled through a multi-layered regulatory system that includes transcriptional control, allosteric regulation, and feedback mechanisms.
Transcriptional Control of Biosynthetic Enzyme Expression
The expression of genes encoding the enzymes for beta-alanine biosynthesis is a key regulatory point. For example, the DPYD gene, which codes for the rate-limiting enzyme in pyrimidine degradation, can be subject to transcriptional deregulation. nih.gov Studies in melanoma have shown that pyrimidine metabolism is significantly enriched and deregulated at the transcriptional level during malignant progression. nih.gov
Furthermore, the expression of transporters and enzymes related to beta-alanine's downstream product, carnosine, is also regulated. Beta-alanine supplementation has been shown to increase the expression of carnosine synthase (CARNS), indicating a transcriptional response to precursor availability. nih.gov This suggests that the cell can adapt its synthetic machinery at the genetic level in response to the metabolic environment. nih.gov
Allosteric Regulation and Post-Translational Modifications
Allosteric regulation provides a rapid and sensitive means of controlling enzyme activity. An allosteric regulator binds to a site on the enzyme other than the active site, inducing a conformational change that alters the enzyme's function. wikipedia.org
Beta-ureidopropionase (beta-alanine synthase) from rat liver exhibits significant allosteric properties. nih.gov The enzyme undergoes ligand-induced changes in its quaternary structure; it associates into a larger polymer in the presence of its substrate, N-carbamoyl-beta-alanine, and dissociates in response to its product, beta-alanine. nih.gov This suggests that the product, beta-alanine, can allosterically inhibit the enzyme by promoting its dissociation into a less active form. nih.gov The enzyme also shows positive cooperativity with its substrate, where binding at a regulatory site appears to activate the catalytic site. nih.gov
Post-translational modifications also play a role in regulating metabolic pathways. While specific modifications governing the beta-alanine biosynthetic enzymes are not extensively detailed in the provided context, mechanisms like phosphorylation or ubiquitination are common regulatory switches for metabolic enzymes. genome.jp
Feedback Inhibition and Substrate Availability
Feedback inhibition is a common biological control mechanism where the end product of a metabolic pathway inhibits an earlier step. As mentioned above, beta-alanine itself can act as an allosteric inhibitor of beta-ureidopropionase, the final enzyme in its synthesis from uracil. nih.gov This prevents the excessive accumulation of beta-alanine. In broader metabolic networks, the end products derived from beta-alanine can also exert feedback control. For instance, in pathways where cysteine is used to synthesize glutathione (B108866), high levels of glutathione can negatively feedback to downregulate the enzymes involved in cysteine synthesis. wikipedia.org A similar principle can apply to pathways involving beta-alanine.
Substrate availability is another critical factor governing the rate of beta-alanine synthesis and its subsequent utilization. The concentration of beta-alanine is the rate-limiting factor for the synthesis of carnosine in muscle tissue. gssiweb.org While L-histidine is abundant, the low plasma concentration of beta-alanine restricts the rate of the carnosine synthase reaction. gssiweb.org This highlights that the flux through the beta-alanine biosynthetic pathways directly controls the availability of this precursor for the synthesis of other vital biomolecules. gssiweb.org
Catabolism and Degradation Pathways of Beta Alanine
Conversion of Beta-Alanine (B559535) to Malonate Semialdehyde
The initial and rate-limiting step in the degradation of beta-alanine is its conversion to malonate semialdehyde. This transformation is achieved through a transamination reaction where the amino group of beta-alanine is transferred to an alpha-keto acid acceptor.
This transamination is catalyzed by a class of enzymes known as aminotransferases, which utilize pyridoxal (B1214274) phosphate (B84403) as a cofactor. wikipedia.org Several aminotransferases exhibit activity towards beta-alanine.
Beta-Alanine-Pyruvate Aminotransferase (EC 2.6.1.18) : This enzyme catalyzes the transfer of the amino group from beta-alanine to pyruvate (B1213749). wikipedia.org The products of this reversible reaction are malonate semialdehyde (also known as 3-oxopropanoate) and L-alanine. wikipedia.org
Beta-Alanine-Alpha-Ketoglutarate Aminotransferase : In this reaction, alpha-ketoglutarate (B1197944) (also referred to as 2-ketoglutarate) serves as the amino group acceptor. Beta-alanine is converted to malonate semialdehyde, while alpha-ketoglutarate is converted to L-glutamate. nih.gov
Other Transaminases : Enzymes such as GABA aminotransferase (GABA-T) and Alanine-glyoxylate aminotransferase 2 (AGXT2) can also facilitate the transamination of beta-alanine to malonate semialdehyde. frontiersin.org
These enzymes are predominantly found in the liver and kidney, with lower expression in muscle tissue. frontiersin.org
The kinetics of enzyme-catalyzed reactions are crucial for understanding their mechanism and role in metabolism. wikipedia.org For a given enzyme concentration, the reaction rate typically increases with substrate concentration until the enzyme becomes saturated. nuph.edu.ua
Enzyme specificity refers to the ability of an enzyme to catalyze a particular reaction on a specific substrate. nuph.edu.ua While some enzymes exhibit absolute specificity for one substrate, others have a broader specificity for a particular type of chemical bond or functional group. nuph.edu.ua Aminotransferases must recognize and process two distinct amino acids and two different keto-acids, demonstrating a dual substrate recognition capability. mdpi.com
Kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), quantify the affinity of an enzyme for its substrate and its maximum catalytic rate. The ratio kcat/KM is often used as a measure of substrate selectivity and catalytic efficiency. mdpi.com
| Enzyme | Reaction | Km (mM) | Vmax (mM/min) |
|---|---|---|---|
| Alanine (B10760859) Aminotransferase (ALT) | Forward (L-Ala → L-Glu) | 10.12 | 0.48 |
| Alanine Aminotransferase (ALT) | Reverse (L-Glu → L-Ala) | 3.22 | 0.22 |
Data from a study on Alanine Aminotransferase (ALT), which catalyzes a similar reversible transamination reaction. nih.gov These values illustrate typical kinetic parameters for this class of enzymes.
Further Metabolism of Malonate Semialdehyde
Malonate semialdehyde, the product of beta-alanine transamination, is a reactive aldehyde that is further catabolized to enter central metabolic pathways. nih.govwikipedia.org
Acetyl-CoA is a central molecule in metabolism, connecting carbohydrate, fat, and protein catabolism. wikipedia.org The acetyl-CoA generated from the degradation of beta-alanine enters the mitochondrial matrix, where the TCA cycle occurs in eukaryotic cells. wikipedia.org In the cycle, the two-carbon acetyl group from acetyl-CoA is completely oxidized to two molecules of carbon dioxide. wikipedia.org This process generates reducing equivalents (NADH and FADH2) and ATP, which are crucial for cellular energy production. wikipedia.org The degradation of amino acid carbon skeletons is thus tightly integrated with the TCA cycle, supporting both energy generation and various biosynthetic pathways. libretexts.org
Enzymology of Beta-Alanine Catabolism
The catabolism of beta-alanine to acetyl-CoA is a two-step enzymatic pathway. Each step is catalyzed by a specific enzyme with distinct characteristics.
| Enzyme | EC Number | Reaction Catalyzed | Cofactor(s) |
|---|---|---|---|
| Beta-Alanine Aminotransferase (e.g., Beta-alanine-pyruvate aminotransferase) | 2.6.1.18 | Beta-Alanine + Pyruvate ⇌ Malonate Semialdehyde + L-Alanine | Pyridoxal phosphate |
| Malonate-Semialdehyde Dehydrogenase (acetylating) | 1.2.1.18 | Malonate Semialdehyde + CoA + NAD(P)+ → Acetyl-CoA + CO2 + NAD(P)H | NAD(P)+, Coenzyme A |
The first enzyme, a transaminase, transfers the amino group from beta-alanine, initiating its breakdown. wikipedia.org The second enzyme, a dehydrogenase, carries out the oxidative decarboxylation of the resulting malonate semialdehyde, producing acetyl-CoA that can be utilized in the TCA cycle. nih.govwikipedia.org
Cellular and Subcellular Localization of Beta-Alanine Catabolic Processes
The breakdown of beta-alanine occurs in specific cellular compartments, ensuring the efficient processing of this amino acid and the integration of its catabolic products into other metabolic networks. In mammals, the liver is a primary site for beta-alanine degradation. nih.gov
Evidence strongly suggests that the mitochondria are a key subcellular location for beta-alanine catabolism. Studies have shown that beta-alanine toxicity can lead to mitochondrial fragmentation and oxidative stress, indicating a direct interaction with this organelle. nih.govresearchgate.net The degradation of beta-alanine to malonate semialdehyde, catalyzed by enzymes such as beta-alanine-pyruvate transaminase, is reported to occur within the liver. nih.gov Furthermore, the subsequent conversion of malonate semialdehyde into metabolites that enter the citric acid cycle points to a mitochondrial localization for at least part of the pathway. researchgate.net Research on C2C12 myotubes has demonstrated that beta-alanine treatment can increase cellular oxygen consumption and elevate markers of mitochondrial biogenesis, such as mitochondrial transcription factor a (TFAM) and cytochrome c content. nih.gov
While the primary localization appears to be mitochondrial, the involvement of other organelles cannot be entirely ruled out. For instance, peroxisomes are also involved in certain types of beta-oxidation, although their specific role in beta-alanine catabolism is less defined. nih.govannualreviews.org The cytosolic degradation of dihydrouracil (B119008) can produce beta-alanine, suggesting that the initial steps leading to beta-alanine formation can occur in the cytoplasm. wikipedia.org However, the subsequent catabolic steps that feed into central energy metabolism are predominantly associated with the mitochondria.
Beta Alanine As a Precursor in Key Biochemical Pathways
Carnosine and Anserine (B1665513) Biosynthesis
In tissues such as skeletal muscle and the brain, beta-alanine (B559535) is a crucial precursor for the synthesis of the dipeptides carnosine (β-alanyl-L-histidine) and its methylated analog, anserine (β-alanyl-N-π-methyl-L-histidine). nih.govnih.govrsc.orgreactome.org These molecules are present in high concentrations and play significant roles in intracellular pH regulation and other homeostatic functions. nih.govnih.gov
The formation of carnosine is an ATP-dependent process catalyzed by the enzyme carnosine synthase (EC 6.3.2.11). nih.govnih.gov This enzyme has been molecularly identified as ATP-grasp domain-containing protein 1 (ATPGD1). nih.govrsc.orgnih.gov The reaction involves the ligation of beta-alanine and L-histidine to form a peptide bond. nih.govnih.gov
The catalytic mechanism of carnosine synthase belongs to the "ATP-grasp family" of ligases. nih.gov The reaction proceeds as follows: β-Alanine + L-Histidine + ATP → Carnosine + ADP + Pi nih.gov
This reaction is distinct from earlier assumptions that it would produce AMP and pyrophosphate. nih.gov Anserine can be synthesized either through the methylation of carnosine or by the direct condensation of Nπ-methyl-l-histidine with beta-alanine, a reaction also catalyzed by ATPGD1. nih.gov
| Enzyme | Gene | Substrates | Product | Cofactor/Energy Source | Pathway |
|---|---|---|---|---|---|
| Carnosine Synthase | ATPGD1 | Beta-Alanine, L-Histidine | Carnosine | ATP | Carnosine Biosynthesis |
| Pantothenate Synthetase | PanC | Beta-Alanine, Pantoic Acid | Pantothenic Acid (Vitamin B5) | ATP | Pantothenic Acid Biosynthesis |
The intracellular synthesis of carnosine is primarily regulated by the availability of its precursors. nih.gov Extensive research has identified beta-alanine as the rate-limiting precursor for carnosine synthesis in skeletal muscle. nih.govnih.govnih.govdebuglies.comfrontiersin.orgnih.govresearchgate.netfrontiersin.org While L-histidine is also required, it is typically present in muscle tissue in much higher concentrations and has a low Michaelis constant (Km) for carnosine synthase, indicating a high affinity. frontiersin.org In contrast, beta-alanine is found at lower concentrations in muscle. frontiersin.org Therefore, the availability of beta-alanine is the primary determinant controlling the rate of carnosine production. researchgate.netfrontiersin.org This rate-limiting role is evidenced by studies showing that supplementation with beta-alanine significantly increases muscle carnosine concentrations, whereas supplementation with L-histidine does not have a similar effect. nih.govnih.govfrontiersin.org
The biosynthesis of carnosine occurs predominantly in excitable tissues, with high concentrations found in skeletal muscle and the olfactory bulb of the brain. nih.govnih.gov The metabolic flux from beta-alanine to carnosine is thus most significant in these tissues. Beta-alanine is synthesized endogenously in the liver and then transported via the bloodstream to tissues like muscle, where it is taken up and utilized for carnosine synthesis. nih.gov
Research has demonstrated a direct relationship between the administration of beta-alanine and the subsequent increase in muscle carnosine content. For example, studies have shown that chronic beta-alanine supplementation can elevate muscle carnosine levels by up to 80%. nih.govnih.govresearchgate.net This demonstrates a significant and responsive metabolic flux from the precursor to the dipeptide product within the muscle tissue.
| Duration of Supplementation | Observed Increase in Muscle Carnosine | Reference Finding |
|---|---|---|
| 2 weeks | 20-30% | debuglies.com |
| 4 weeks | Up to 64% | nih.gov |
| 4 weeks | ~59% | researchgate.net |
| 10 weeks | Up to 80% | nih.govresearchgate.netsmpdb.ca |
Contribution to Pantothenic Acid (Vitamin B5) Synthesis
Beta-alanine is a universal and indispensable component in the biosynthesis of pantothenic acid, also known as vitamin B5. nih.govfrontiersin.orgnih.gov This pathway is essential in most organisms, including bacteria, archaea, and plants, as pantothenic acid is the key precursor to Coenzyme A (CoA). smpdb.canih.govasm.org
The final step in the biosynthesis of pantothenic acid is the formation of a peptide bond between D-pantoate (pantoic acid) and beta-alanine. asm.orgwikipedia.orgnih.gov This reaction is catalyzed by the enzyme pantothenate synthetase (EC 6.3.2.1), the product of the panC gene. asm.orgnih.govfrontiersin.org The condensation is an ATP-dependent process. asm.orgnih.govproteopedia.org The reaction mechanism proceeds in two main steps: first, the activation of pantoate's carboxylic acid via adenylylation with ATP, forming a pantoyl-adenylate intermediate and releasing pyrophosphate. asm.orgnih.govfrontiersin.org Subsequently, the beta-alanine molecule condenses with this intermediate to form pantothenate. asm.org
The biochemical significance of beta-alanine's role in pantothenate synthesis stems from the latter's function as the central precursor to Coenzyme A (CoA) and the prosthetic group of Acyl-Carrier Protein (ACP). nih.govfrontiersin.orgsmpdb.caasm.org Both CoA and ACP are vital cofactors in cellular metabolism. nih.gov
Pantothenic acid is converted through a multi-step enzymatic pathway into the 4'-phosphopantetheine (B1211885) moiety. smpdb.ca This moiety is then attached to proteins to form ACP or combined with adenosine (B11128) 3',5'-bisphosphate to form CoA. asm.org
Coenzyme A (CoA): As a central cofactor, CoA is involved in a vast array of metabolic reactions. It is critical for the synthesis and degradation of fatty acids, the operation of the tricarboxylic acid (TCA) cycle through its role in forming acetyl-CoA, and the synthesis of phospholipids. nih.govasm.org
Acyl-Carrier Protein (ACP): ACP utilizes its 4'-phosphopantetheine prosthetic group to shuttle intermediates between the active sites of enzymes involved in the synthesis of fatty acids, polyketides, and nonribosomal peptides. asm.org
Therefore, by serving as an essential precursor to pantothenic acid, beta-alanine is fundamentally linked to the biosynthesis of CoA and ACP, placing it at a critical juncture in core metabolic processes.
Involvement in Pyrimidine (B1678525) Catabolism (as a product)
Beta-alanine is a significant product of pyrimidine catabolism, the metabolic pathway responsible for breaking down pyrimidine nucleotides. nih.govcreative-proteomics.com This reductive pathway degrades uracil (B121893) and cytosine into smaller, excretable, or reusable molecules. wikipedia.orgwikipedia.org In this process, the pyrimidine ring is opened and dismantled, ultimately yielding beta-alanine, carbon dioxide, and ammonia (B1221849). creative-proteomics.comwikipedia.org This catabolic route is not merely for waste disposal; it serves as a primary endogenous source of beta-alanine in many organisms, including mammals. nih.govresearchgate.net The resulting beta-alanine can then be utilized in other vital metabolic processes, highlighting the integration of nucleotide degradation with amino acid metabolism. creative-proteomics.com
The catabolism of the pyrimidine bases uracil and cytosine converges to produce beta-alanine. wikipedia.orgwikipedia.org Cytosine is first deaminated to uracil, which then enters the main reductive degradation pathway. wikipedia.org Uracil is broken down through a series of enzymatic reactions that ultimately yield N-carbamoyl-β-alanine. wikipedia.org This intermediate is then hydrolyzed to release beta-alanine, along with carbon dioxide and ammonia, completing the degradation of the pyrimidine ring structure. creative-proteomics.comwikipedia.org This pathway ensures the removal of excess pyrimidines, preventing their accumulation, and salvages the carbon and nitrogen backbone in the form of beta-alanine. creative-proteomics.com
Cytosine → Uracil → Dihydrouracil (B119008) → 3-Ureidopropionate → Beta-Alanine + CO₂ + NH₃ creative-proteomics.comwikipedia.orgnih.gov
The conversion of uracil to beta-alanine is a three-step enzymatic process. nih.gov The flux of pyrimidines through this pathway is carefully regulated, primarily at the initial step, to maintain cellular homeostasis. creative-proteomics.com
Dihydropyrimidine (B8664642) Dehydrogenase (DPD): This enzyme initiates the pathway by reducing uracil to 5,6-dihydrouracil, using NADPH as a cofactor. creative-proteomics.comnih.gov DPD is the rate-limiting enzyme of the pathway, and its activity is a critical point of regulation. creative-proteomics.comresearchgate.net
Dihydropyrimidinase (DHP): The second step involves the hydrolytic opening of the dihydrouracil ring by dihydropyrimidinase to form N-carbamoyl-β-alanine (also known as 3-ureidopropionate). creative-proteomics.comnih.gov
β-Ureidopropionase: In the final step, β-ureidopropionase catalyzes the hydrolysis of N-carbamoyl-β-alanine to produce beta-alanine, carbon dioxide, and ammonia. creative-proteomics.comnih.gov The activity of this enzyme can be influenced by the concentrations of its substrate and product, involving changes in its oligomeric state. researchgate.net
Table 1: Key Enzymes in the Catabolism of Uracil to Beta-Alanine
| Step | Enzyme | Substrate | Product | Function |
|---|---|---|---|---|
| 1 | Dihydropyrimidine Dehydrogenase (DPD) | Uracil | 5,6-Dihydrouracil | Reduction of the pyrimidine ring; rate-limiting step. creative-proteomics.comnih.gov |
| 2 | Dihydropyrimidinase (DHP) | 5,6-Dihydrouracil | N-carbamoyl-β-alanine | Hydrolytic ring opening. creative-proteomics.comnih.gov |
Other Emerging Roles as a Building Block for Novel Biomolecules
Beyond its role in pyrimidine metabolism, beta-alanine is a versatile precursor for a range of important biomolecules. researchgate.net Its availability is crucial for the synthesis of cofactors and peptides essential for cellular function and protection. creative-proteomics.comwikipedia.org It is considered a promising three-carbon platform compound due to its utility as a starting material in the synthesis of many industrially important chemicals. frontiersin.orgfrontiersin.org
Key biomolecules derived from beta-alanine include:
Pantothenic Acid (Vitamin B5) and Coenzyme A (CoA): Beta-alanine is an essential precursor for the synthesis of pantothenic acid. creative-proteomics.comnih.gov Pantothenic acid is a core component of Coenzyme A, a fundamental cofactor in metabolism involved in the citric acid cycle and the synthesis and degradation of fatty acids. wikipedia.orgresearchgate.net
Dipeptides (Carnosine and Anserine): Beta-alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine) and its methylated analogue, anserine. wikipedia.org These dipeptides are found in high concentrations in muscle and brain tissue. researchgate.net
Plant-Specific Compounds: In some plant species, beta-alanine serves as a building block for specialized metabolites. This includes the osmoprotective compound β-alanine betaine, which helps plants tolerate environmental stress, and the antioxidant homoglutathione. nih.gov
In some bacteria, pathways exist to further degrade beta-alanine into acetyl-CoA, a central intermediate in energy metabolism, thereby allowing uracil to be used as a complete carbon and energy source. nih.govnih.gov
Table 2: Examples of Biomolecules Synthesized from Beta-Alanine
| Biomolecule | Class | Function |
|---|---|---|
| Pantothenic Acid (Vitamin B5) | Vitamin | Precursor to Coenzyme A. creative-proteomics.comnih.gov |
| Coenzyme A (CoA) | Cofactor | Essential for fatty acid metabolism and the citric acid cycle. wikipedia.orgresearchgate.net |
| Carnosine | Dipeptide | Found in high concentrations in muscle and brain. wikipedia.orgresearchgate.net |
| Anserine | Dipeptide | Found in high concentrations in muscle and brain. wikipedia.org |
| β-Alanine Betaine | Osmoprotectant | Aids in stress tolerance in some plants. nih.gov |
| Homoglutathione | Antioxidant | Found in some plant species. nih.gov |
Molecular Interactions and Enzymatic Mechanisms Involving Beta Alanine
Enzyme-Substrate Interactions: Detailed Binding Studies
The interaction between an enzyme and its substrate is the foundational event for any catalytic process. For beta-alanine-dependent enzymes, this binding is characterized by a high degree of specificity, ensuring that only the correct molecule is processed.
One of the most studied enzymes in beta-alanine (B559535) metabolism is β-ureidopropionase, also known as beta-alanine synthase. This enzyme catalyzes the final step in the reductive catabolism of pyrimidine (B1678525) bases, hydrolyzing N-carbamoyl-β-alanine (NCβA) to produce beta-alanine, CO2, and ammonia (B1221849). portlandpress.com Structural studies of beta-alanine synthase from Saccharomyces kluyveri in complex with its product, beta-alanine, have provided significant insights into the binding mechanism. The binding of beta-alanine occurs within a catalytic domain that houses a di-zinc center. rcsb.org Substrate binding is achieved through a combination of a salt bridge, several hydrogen bonds, and direct coordination to one of the zinc ions, demonstrating a highly specific and stable interaction. rcsb.org
Similarly, studies on aldehyde dehydrogenases (ALDs), which can oxidize 3-aminopropanal (B1211446) to beta-alanine, reveal insights into substrate binding. Docking analyses suggest that productive binding of the aldehyde substrate occurs in a specific orientation within the active site, and the inability to achieve this conformation can lead to substrate inhibition, a phenomenon observed in some related enzymes. medicalnewstoday.com
Kinetic Characterization of Beta-Alanine-Dependent Enzymes
The kinetics of an enzyme describe the rates of its catalytic activity and its affinity for substrates, providing a quantitative measure of its efficiency. Key enzymes in beta-alanine metabolism have been characterized to understand their role and regulation.
Carnosine Synthase (CARNS1) , which ligates beta-alanine and L-histidine to form carnosine, is a critical enzyme for which beta-alanine is a rate-limiting substrate. wikipedia.org It exhibits a high affinity for beta-alanine, with a Michaelis constant (Kₘ) reported to be between 1.0 and 2.3 mM. uniprot.org Early studies suggested the reaction converted ATP to AMP, but more recent work has clarified that carnosine synthase is part of the "ATP-grasp family" of ligases, catalyzing the reaction with a stoichiometric formation of ADP and inorganic phosphate (B84403), not AMP. nih.gov
β-Ureidopropionase (Beta-Alanine Synthase) shows complex kinetic behavior, including positive cooperativity for its substrate, N-carbamoyl-β-alanine. This means the binding of one substrate molecule increases the enzyme's affinity for subsequent substrate molecules. portlandpress.com
In some bacteria, alternative pathways for beta-alanine synthesis have been discovered that rely on promiscuous enzymes —enzymes that can act on secondary substrates. For example, in Acinetobacter baylyi, a pathway involving 2,4-diaminobutyrate aminotransferase (Dat) and 2,4-diaminobutyrate decarboxylase (Ddc) can produce beta-alanine. nih.gov The aldehyde dehydrogenases involved in the final step of this pathway exhibit kcat (catalytic rate) values for the intermediate 3-aminopropanal in the range of 1 to 4 s⁻¹ and catalytic efficiencies (kcat/Kₘ) between 10² and 10⁴ M⁻¹s⁻¹. portlandpress.com While these values may be lower than those for their primary substrates, they are sufficient to sustain growth in the absence of the primary synthesis pathway. portlandpress.com
The following table summarizes the kinetic parameters for several key enzymes involved in beta-alanine metabolism.
| Enzyme | Organism | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Carnosine Synthase | Muscle | Beta-Alanine | 1.0 - 2.3 | - | - |
| Aldehyde Dehydrogenase (promiscuous) | A. baylyi | 3-Aminopropanal | - | 1 - 4 | 100 - 10000 |
| BetB (Aldehyde Dehydrogenase) | S. aureus | Betaine Aldehyde | - | - | - |
| Carnosinase (CN1) | Human Serum | Carnosine | 0.175 | - | - |
Note: Data is compiled from various research findings. A dash (-) indicates that the specific value was not provided in the cited sources.
Structural Biology of Enzyme-Beta-Alanine Complexes (e.g., X-ray Crystallography, Cryo-EM)
Understanding the three-dimensional structure of enzymes provides a static yet detailed picture of their functional mechanisms. Techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM) have been instrumental in elucidating the architecture of beta-alanine metabolizing enzymes.
The crystal structure of beta-alanine synthase from yeast has been resolved, both with its product beta-alanine and its substrate N-carbamyl-β-alanine. rcsb.org These structures reveal that the enzyme is a homodimer. A significant finding is that substrate binding induces a large-scale rigid body domain rotation of about 30 degrees. rcsb.org This "subunit closure" movement is essential as it completes the active site, bringing in residues from both the catalytic and dimerization domains to properly position the substrate for catalysis. rcsb.org
The structure of beta-alanine synthase from Drosophila melanogaster shows a different quaternary structure: a homooctameric assembly shaped like a left-handed helical turn. nih.gov This arrangement consists of tightly packed dimeric units. The active site contains the conserved catalytic triad (B1167595) (Cysteine, Glutamate, Lysine) typical of nitrilase-like enzymes. nih.gov More recently, the crystal structure of human β-ureidopropionase has also been determined, supporting the hypothesis that enzyme activation involves the ordering of loop regions at the dimer-dimer interface upon the assembly of larger oligomers. portlandpress.comrcsb.org Cryo-EM studies have further provided insights into the architecture of the activated, assembled state of human β-ureidopropionase. mdpi.comnih.gov
| Enzyme | Organism | Technique | Key Structural Features | PDB ID |
| Beta-Alanine Synthase | S. kluyveri | X-ray Crystallography | Dimer, di-zinc center, 30° domain closure on binding | - |
| Beta-Alanine Synthase | D. melanogaster | X-ray Crystallography | Homooctameric helical turn, nitrilase-like fold | 2VHI |
| β-Ureidopropionase (mutant) | Homo sapiens | X-ray Crystallography | Dimer, conserved active site, loop ordering at interface | 6FTQ |
| β-Ureidopropionase Assembly | Homo sapiens | Cryo-EM | Architecture of the activated oligomeric state | - |
Note: PDB ID refers to the entry in the Protein Data Bank. A dash (-) indicates the ID was not specified in the source.
Allosteric Regulation by Beta-Alanine and its Metabolites
Allosteric regulation occurs when a molecule binds to an enzyme at a site other than the active site, causing a conformational change that either activates or inhibits the enzyme's activity. wikipedia.org This is a key mechanism for controlling metabolic pathways through feedback loops. byjus.com
A prime example within beta-alanine metabolism is the regulation of β-ureidopropionase . This enzyme is allosterically regulated by both its substrate and its product. mdpi.comnih.gov At physiological pH, the substrate N-carbamoyl-β-alanine acts as an allosteric activator, promoting the association of inactive enzyme dimers into larger, more active octamers and higher-order oligomers. portlandpress.comresearchgate.net Conversely, the product, beta-alanine , functions as an allosteric inhibitor. portlandpress.com It causes the active oligomers to dissociate back into inactive dimers, effectively shutting down its own synthesis when its concentration is high. This represents a classic case of product feedback inhibition. portlandpress.comresearchgate.net This entire regulatory mechanism is pH-dependent, suggesting that the protonation state of key residues plays a crucial role in mediating these effects. portlandpress.com
Another relevant enzyme is carnosinase (CN1) , which degrades carnosine to release beta-alanine and histidine. The activity of CN1 can be allosterically inhibited by various compounds. For instance, homocarnosine, a related dipeptide, acts as an inhibitor of carnosine degradation. nih.gov Furthermore, the post-translational modification S-cysteinylation has been shown to act as a potent, noncompetitive allosteric inhibitor of CN1, reducing its enzymatic activity by inducing a conformational change. nih.gov
Post-Translational Modifications Affecting Beta-Alanine Metabolism Enzymes
Post-translational modifications (PTMs) are chemical alterations made to proteins after they have been synthesized. These modifications, such as phosphorylation or the addition of chemical groups, can profoundly affect an enzyme's activity, stability, or interactions. wikipedia.org
A notable example in a beta-alanine synthesis pathway is L-aspartate-α-decarboxylase (PanD) , an enzyme that produces beta-alanine from aspartate in many prokaryotes. PanD is an atypical decarboxylase that requires a covalently bound pyruvoyl group at its active site for activity. nih.gov This pyruvoyl group is formed through a PTM involving the auto-cleavage of a pro-enzyme precursor, demonstrating that a PTM is essential for the enzyme's function.
For enzymes that degrade carnosine, thereby releasing beta-alanine, PTMs are also a key regulatory feature. As mentioned previously, carnosinase (CN1) activity is allosterically inhibited by S-cysteinylation , a reversible PTM where a cysteine molecule is attached to a reactive cysteine residue on the enzyme. nih.govresearchgate.net This modification has a regulatory role, not just a protective one, by reducing the maximum rate of the reaction without altering the enzyme's binding affinity for carnosine. nih.gov This suggests that cellular redox state, which influences S-cysteinylation, can directly modulate the levels of carnosine and beta-alanine.
Broader studies using multi-omics approaches have highlighted that PTMs, including phosphorylation, acetylation, and ubiquitination, are critical for modulating the expression and activity of enzymes in various metabolic pathways, and have implicated beta-alanine metabolism as a responsive pathway to these regulatory signals during cellular processes like inflammation. nih.gov
Cellular and Systemic Regulation of Beta Alanine Homeostasis
Transporter Systems for Beta-Alanine (B559535) Uptake and Efflux
The movement of beta-alanine across cellular membranes is a critical component of its homeostasis, facilitated by a variety of specialized transporter proteins. These systems are responsible for the uptake of beta-alanine into cells and its release back into the extracellular space or circulation, ensuring its availability where needed and preventing excessive accumulation. The transport process is often an active one, relying on ion gradients to move beta-alanine against its concentration gradient. For instance, studies in rat brain synaptic plasma membrane vesicles have shown that beta-alanine transport is dependent on the presence of both sodium (Na+) and chloride (Cl-) ions. The efflux of beta-alanine from these vesicles is also an active process, stimulated by external beta-alanine in an exchange mechanism.
Several amino acid transporters have been identified to facilitate the movement of beta-alanine, each with distinct characteristics and tissue distributions.
Taurine (B1682933) Transporter (TauT, SLC6A6): This is a primary transporter for beta-alanine in many tissues, including muscle and the intestine. It is a Na+ and Cl- dependent transporter that also transports taurine. Beta-alanine and taurine compete for binding to TauT, meaning that high concentrations of one can inhibit the transport of the other. The affinity (Km) of the beta-alanine transport system in skeletal muscle cells, which is primarily mediated by TauT, is approximately 40 µM. In intestinal brush-border membrane vesicles, the transporter for beta-alanine, which also accepts taurine, is a high-affinity, low-capacity system with a Km of about 46 µM.
Proton-coupled Amino Acid Transporter (PAT): The PAT family, specifically PAT1 (SLC36A1) and PAT2 (SLC36A2), are involved in the transport of small amino and imino acids. While PAT2 can transport a range of small substrates, its efficiency is reduced for those with a longer backbone, such as beta-alanine, where the amino and carboxyl groups are separated by two CH2 groups.
GABA Transporters (GATs): In rat hepatocytes, the GABA transporter GAT-2 (SLC6A13) has been identified as a high-affinity, Na+-dependent transporter for beta-alanine, with a Michaelis constant (Km) of 35.3 µM. This transport is also dependent on the presence of chloride ions.
Sodium-coupled Neutral Amino Acid Transporter (SNAT): The SNAT2 transporter can mediate beta-alanine uptake, but it is considered a weak substrate. In oocytes expressing SNAT2, beta-alanine induced only very small currents, approximately 7.5% of the current evoked by L-alanine.
CycA: In the bacterium Escherichia coli, the CycA protein has been identified as a transporter for D-serine, D-alanine, glycine (B1666218), and beta-alanine. This transport is dependent on an electrochemical proton (H+) potential. While this provides a model for beta-alanine transport, the direct mammalian ortholog with the same function is less clear.
Beta-alanine Transporter (BalaT): A specific beta-alanine transporter, named BalaT, has been identified in Drosophila. This transporter is crucial for visual neurotransmission by participating in the recycling of histamine (B1213489), where beta-alanine is conjugated to form carcinine. BalaT is a member of the SLC22 family of transporters and is expressed in retinal pigment cells.
| Transporter | Alias/Family | Ion Dependence | Tissue/Organism | Substrate Characteristics/Notes |
|---|---|---|---|---|
| TauT | SLC6A6 | Na+, Cl- | Muscle, Intestine, Brain | Primary transporter for beta-alanine and taurine; competitive inhibition between substrates. |
| PAT2 | SLC36A2 | H+ | General (tested in Xenopus oocytes) | Reduced transport efficiency for beta-alanine due to its backbone length. |
| GAT-2 | SLC6A13 | Na+, Cl- | Rat Hepatocytes | High-affinity transporter for beta-alanine and GABA. |
| SNAT2 | SLC38A2 | Na+ | Neuronal cells (tested) | Very weak substrate for beta-alanine. |
| CycA | - | H+ | Escherichia coli | Transports beta-alanine, D-serine, D-alanine, and glycine. |
| BalaT | SLC22 family | Na+-independent | Drosophila (retinal pigment cells) | Specific for beta-alanine; involved in histamine recycling. |
The activity and expression of beta-alanine transporters are subject to regulation by various stimuli, ensuring that cellular uptake can be adjusted based on physiological demands. For instance, chronic beta-alanine supplementation has been shown to increase the expression of its own transporter, TauT, in mouse muscle. This suggests a feed-forward mechanism where increased substrate availability upregulates its transport machinery. Hormonal signals also play a role; orchidectomy in mice, which removes the source of testosterone (B1683101), leads to a decrease in TauT expression in muscle, a change that parallels the reduction in muscle carnosine content. In microorganisms like E. coli, the regulation of the cycA gene is controlled at the translational level by the small regulatory RNA GcvB and the protein factor Hfq.
Transcriptional and Epigenetic Control of Beta-Alanine Related Gene Expression
The homeostasis of beta-alanine is also governed at the genetic level through the transcriptional control of enzymes and transporters involved in its metabolism. Beta-alanine supplementation in mice has been found to increase the muscle expression of carnosine synthase (CARNS), the enzyme that synthesizes carnosine from beta-alanine and L-histidine, as well as the beta-alanine transaminase (ABAT), which is involved in its degradation. This indicates a coordinated genetic response to increased beta-alanine levels, enhancing both its utilization for carnosine synthesis and its catabolism.
Furthermore, beta-alanine treatment in cultured muscle cells has been shown to elevate the expression of several key regulators of cellular energy metabolism. These include peroxisome proliferator-activated receptor β/δ (PPARβ/δ) and myocyte enhancer factor 2 (MEF-2). The increase in PPARβ/δ expression leads to increased mitochondrial content, while the rise in MEF-2 results in higher levels of the glucose transporter GLUT4.
Recent research has also begun to uncover the role of epigenetic modifications in regulating genes related to beta-alanine's metabolic product, carnosine. One study demonstrated that carnosine can influence gene expression by enhancing the acetylation of histone H3 at the promoter region of the pyruvate (B1213749) dehydrogenase kinase 4 (PDK4) gene in glioblastoma cells. This epigenetic modification leads to increased PDK4 mRNA expression. Additionally, a comprehensive analysis of beta-alanine metabolism-related genes in hepatocellular carcinoma revealed complex DNA methylation patterns, suggesting that epigenetic mechanisms like methylation play a role in regulating these genes in disease states. These findings suggest that beta-alanine and its derivatives can influence cellular function by modifying the epigenetic landscape and altering gene transcription.
Hormonal and Nutritional Influences on Beta-Alanine Metabolism
Beta-alanine metabolism is significantly influenced by both hormonal status and nutritional intake. As mentioned, testosterone appears to play a role in maintaining muscle carnosine levels, partly by influencing the expression of the beta-alanine transporter TauT.
Nutritionally, the availability of beta-alanine from the diet is a primary determinant of muscle carnosine concentrations. Most dietary beta-alanine is obtained from animal products like meat and poultry, where it exists in the form of carnosine or anserine (B1665513). Chronic oral supplementation with beta-alanine is a well-established method to increase muscle carnosine stores. The efficiency of this process may be influenced by other dietary components. For example, since the TauT transporter is sodium-dependent, insulin, which stimulates the sodium-potassium pump, may enhance beta-alanine uptake into muscle, suggesting that co-ingestion of beta-alanine with carbohydrates could be beneficial.
Interestingly, while beta-alanine supplementation can enhance exercise performance, it does not appear to alter the acute hormonal response to that exercise. Studies have shown that while growth hormone and cortisol levels increase in response to resistance exercise, these changes are not different between groups supplementing with beta-alanine and those taking a placebo. Testosterone levels were not significantly changed by the acute exercise bout in these studies.
| Factor | Influence on Beta-Alanine Homeostasis | Observed Effect | Reference |
|---|---|---|---|
| Testosterone | Hormonal Regulation | Orchidectomy (testosterone removal) decreases muscle carnosine and TauT transporter expression in mice. | |
| Growth Hormone | Hormonal Response to Exercise | No differential effect of beta-alanine supplementation on the acute growth hormone response to resistance exercise. | |
| Cortisol | Hormonal Response to Exercise | No differential effect of beta- |
Advanced Analytical Methodologies for Beta Alanine and Metabolite Profiling in Biochemical Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for the analysis of amino acids like β-alanine. creative-proteomics.comyoutube.com Its high specificity, sensitivity, and flexibility make it ideal for detecting and quantifying low-concentration analytes in complex mixtures such as plasma, cerebrospinal fluid, and tissue extracts. acs.orgnih.gov The technique separates compounds based on their physicochemical properties using liquid chromatography, followed by mass analysis for identification and quantification based on mass-to-charge ratio (m/z) and fragmentation patterns. youtube.com
Different LC approaches can be used. Hydrophilic interaction liquid chromatography (HILIC) is often employed for separating polar compounds like underivatized amino acids. creative-proteomics.comnih.govnih.gov Reversed-phase liquid chromatography (RPLC) is also common, particularly after derivatization, which modifies the analyte to improve its retention and detection characteristics. acs.orgnih.gov The use of ultra-high-performance liquid chromatography (UHPLC) can significantly shorten analysis times while maintaining high resolution. acs.orgnih.gov
In tandem mass spectrometry (MS/MS), a precursor ion corresponding to the analyte of interest (e.g., β-alanine) is selected, fragmented, and the resulting product ions are detected. This process, often performed in multiple reaction monitoring (MRM) mode, provides exceptional selectivity and reduces chemical noise, enabling accurate quantification even in complex biological samples. acs.orgyoutube.com
Direct analysis of underivatized amino acids by LC-MS can be challenging due to their high polarity, poor retention on conventional reversed-phase columns, and sometimes poor ionization efficiency. nih.govnih.gov Pre-column derivatization is a widely used strategy to overcome these limitations. This process involves a chemical reaction to modify the amino acid's functional groups, thereby improving its chromatographic behavior and increasing its sensitivity for mass spectrometric detection. nih.govnih.gov
Several reagents have been developed for this purpose, each with distinct advantages. The choice of reagent depends on the specific requirements of the analysis, such as the need to derivatize primary and/or secondary amines and the desired detection sensitivity. nih.govresearchgate.net
A study comparing five different derivatization reagents for seven amino acids, including β-alanine, found that while newer reagents offered high sensitivity with limits of quantitation around 80 fmol, they could present challenges in chromatographic separation. nih.gov In contrast, a reagent like diethyl ethoxymethylenemalonate (DEEMM) provided very good limits of quantitation (average of 150 fmol) and a broad dynamic linear range. nih.gov Another common and effective reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with both primary and secondary amines and is widely used for sensitive LC-MS detection. acs.orgnih.govresearchgate.net
| Derivatization Reagent | Abbreviation | Target Functional Group | Key Advantages | Reference |
|---|---|---|---|---|
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary and Secondary Amines | Reacts with both primary and secondary amines; stable derivatives. | acs.orgnih.govresearchgate.net |
| Dansyl chloride | DNS-Cl | Primary and Secondary Amines | Well-established reagent, provides fluorescence and MS signal enhancement. | nih.govnih.govnih.gov |
| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary and Secondary Amines | Reacts with both primary and secondary amines; provides UV and fluorescence activity. | nih.govnih.govresearchgate.net |
| Phenylisothiocyanate | PITC | Primary and Secondary Amines | Reacts with both primary and secondary amines; forms stable derivatives. | creative-proteomics.comnih.gov |
| Diethyl ethoxymethylenemalonate | DEEMM | Primary Amines | Offers good limits of quantitation and a wide dynamic linear range. | nih.govresearchgate.net |
| Urea | - | Primary and Secondary Amines | Simple, inexpensive reagent; forms carbamoyl (B1232498) amino acids with improved separation. | nih.gov |
For the most accurate and precise measurement of β-alanine concentrations, isotope dilution mass spectrometry (IDMS) is considered a reference method. researchgate.netnih.gov This technique combines the high selectivity of mass spectrometry with the precision of using a stable isotope-labeled (SIL) internal standard. researchgate.netnih.gov The SIL standard, such as ¹³C- or ¹⁵N-labeled β-alanine, is chemically identical to the endogenous analyte but has a different mass. nih.govlumiprobe.com
A known amount of the SIL standard is added to the sample at the earliest stage of preparation. researchgate.netisotope.com Because the labeled standard behaves identically to the unlabeled analyte throughout extraction, purification, derivatization, and ionization, it effectively corrects for sample loss and matrix effects that can suppress or enhance the MS signal. researchgate.netacs.org The concentration of the endogenous β-alanine is then determined by measuring the ratio of the mass spectrometer response of the native analyte to that of the co-eluting SIL internal standard. researchgate.netgoogle.com
This approach has been successfully used to determine the concentration of β-alanine in various biological fluids. For instance, a method was developed for the combined determination of gamma-aminobutyric acid (GABA) and β-alanine in cerebrospinal fluid using a stable isotope-labeled internal standard for β-alanine to ensure accurate quantification. nih.gov The use of uniformly [¹³C, ¹⁵N]-stable-isotope-labeled amino acids as internal standards is a common strategy to ensure accuracy and minimize matrix effects in LC-MS/MS analysis of plasma samples. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of amino acids. It requires the derivatization of non-volatile compounds like β-alanine to make them volatile enough for gas-phase separation. creative-proteomics.com Common derivatization steps include acylation and esterification. creative-proteomics.com GC-MS offers high resolution, sensitivity, and good repeatability, making it well-suited for the quantification of amino acids in various biological contexts. creative-proteomics.com
A significant application of GC-MS in biochemical research is metabolic flux analysis. This involves using stable isotope tracers (e.g., ¹³C-labeled substrates) to follow the flow of atoms through metabolic pathways. By administering a labeled precursor and analyzing the isotopic enrichment in downstream metabolites like β-alanine, researchers can quantify the rates (fluxes) of the metabolic reactions connecting them.
The mass spectrometer detects the different mass isotopomers of the derivatized metabolite, providing information on the extent of label incorporation. This data is then used in metabolic models to calculate intracellular fluxes, offering a dynamic view of cellular metabolism that cannot be obtained from concentration measurements alone. While direct examples focusing solely on β-alanine are specific, the principles are broadly applied to amino acid metabolism, including pathways that produce or consume β-alanine. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural and quantitative information on metabolites in a sample. nih.govacs.org It is based on the magnetic properties of atomic nuclei (such as ¹H, ¹³C, ¹⁵N) and can analyze intact molecules in complex mixtures, often with minimal sample preparation. nih.govacs.org NMR is particularly valuable for real-time metabolite profiling of living cells and tissues, making it a unique tool for metabolic flux analysis. nih.gov
Both proton (¹H) and carbon-13 (¹³C) NMR are used for β-alanine analysis.
¹H-NMR is often used for the initial identification and quantification of metabolites. acs.org A one-dimensional ¹H-NMR spectrum can be sufficient to identify and quantify 50-100 metabolites in a biofluid or tissue extract. nih.gov The signals for β-alanine can be identified in the spectrum, and their intensity can be used for quantification. hmdb.cahmdb.ca
¹³C-NMR offers a much wider chemical shift range, leading to better resolution and less signal overlap compared to ¹H-NMR. acs.orgnih.gov It is exceptionally powerful for metabolic pathway tracing when combined with ¹³C-labeled substrates. nih.gov By tracking the incorporation of ¹³C from a labeled precursor into the carbon backbone of β-alanine and other metabolites, researchers can elucidate metabolic pathways and quantify fluxes. nih.govnih.gov For example, studies on gluconeogenesis have used [3-¹³C]alanine to follow the flow of the label into glucose and other key metabolites like aspartate and glutamate, demonstrating the power of ¹³C-NMR to trace metabolic fates. nih.gov Solid-state ¹³C-NMR has also been used to provide insights into the structure and protonation state of β-alanine in crystalline form. nih.gov
| NMR Technique | Primary Application | Type of Information Obtained | Reference |
|---|---|---|---|
| 1D ¹H-NMR | Quantification and Profiling | Concentrations of β-alanine and other metabolites in a sample. | nih.govhmdb.cahmdb.ca |
| ¹³C-NMR (with ¹³C-labeling) | Metabolic Pathway Tracing | Positional isotopic enrichment, elucidation of metabolic routes, flux analysis. | nih.govnih.govresearchgate.net |
| 2D NMR (e.g., HSQC, HMBC) | Structural Confirmation | Unambiguous signal assignment through correlation of connected nuclei. | researchgate.netbmrb.io |
| Solid-State ¹³C-NMR | Structural Analysis | Information on the solid-state structure, hydrogen bonding, and protonation state. | nih.gov |
In Vitro and In Vivo NMR Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for identifying and quantifying metabolites in biological samples. It provides detailed structural and quantitative information, making it invaluable for studying the metabolic fate of beta-alanine and its impact on biochemical pathways both in vitro and in vivo. nih.gov
In metabolomic studies, 1H-NMR is frequently employed to generate a comprehensive profile of small molecules in biological fluids like serum. nih.gov This approach allows for the simultaneous detection of numerous metabolites, including beta-alanine and its related compounds. For instance, 1H-NMR-based metabolomics of human serum has been used to identify metabolic signatures associated with specific physiological states. nih.gov In such studies, spectral peaks corresponding to beta-alanine are typically observed and quantified, providing insights into its systemic concentration and relation to other metabolites. nih.govhmdb.cachemicalbook.com The chemical shifts of beta-alanine protons in aqueous solution are well-characterized, facilitating its identification in complex spectra. chemicalbook.com
In vivo NMR applications, particularly 13C and 31P NMR, offer the ability to probe metabolic fluxes and bioenergetics within intact tissues and organisms. nih.gov By infusing 13C-labeled substrates, researchers can trace the metabolic pathways involving beta-alanine. nih.gov For example, 13C NMR can be used to measure flux through the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism that can be influenced by beta-alanine availability. nih.gov This provides a dynamic view of how beta-alanine contributes to energy metabolism in real-time. nih.gov Furthermore, NMR has been used to characterize synthetic derivatives of beta-alanine, such as its use as a bridge in hemispherodextrins, demonstrating the technique's utility in structural elucidation of beta-alanine-containing molecules. nih.gov
The combination of different NMR methods, including two-dimensional (2D) techniques like COSY and HSQC, can further enhance metabolite identification by resolving overlapping signals in complex biological mixtures. nih.gov These advanced applications are crucial for building a detailed picture of beta-alanine's role in cellular function and its interaction with other metabolic networks.
Table 1: Selected NMR Studies Involving Beta-Alanine and Metabolite Profiling
| Study Type | Technique | Sample Matrix | Key Findings | Reference(s) |
| Metabolomics | 1H-NMR Spectroscopy | Human Serum | Identified and quantified 45 metabolites, including those related to amino acid metabolism; revealed dysregulated pathways. | nih.gov |
| In Vivo Metabolism | 13C NMR | Skeletal Muscle | Quantified mitochondrial respiration by measuring flux through the TCA cycle using 13C labeled substrates. | nih.gov |
| Structural Characterization | 1H NMR | D2O | Characterized the chemical shifts of beta-alanine protons for identification. | chemicalbook.com |
| Derivative Characterization | NMR Spectroscopy | Solution (varied pH) | Characterized beta-alanine-bridged hemispherodextrin, confirming its structure. | nih.gov |
Capillary Electrophoresis (CE) for Beta-Alanine Separation
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. libretexts.org It offers advantages over traditional methods like HPLC, including higher separation efficiency, faster analysis times, and lower consumption of samples and reagents. nih.gov CE is particularly well-suited for the analysis of small, charged molecules like amino acids and their derivatives, including beta-alanine.
The separation in CE is driven by both the electrophoretic mobility of the ions and the electroosmotic flow (EOF) of the bulk solution within the capillary. libretexts.org For the analysis of amino acids like beta-alanine, which are amphoteric, the pH of the background electrolyte (BGE) is a critical parameter. By adjusting the pH, the net charge of beta-alanine can be controlled, thus influencing its migration time and separation from other compounds. wikipedia.org
Several CE methods have been developed for the separation of amino acids and related compounds. For instance, the simultaneous determination of various betaines, including beta-alanine betaine, in plant extracts was achieved using CE. nih.gov In this method, the betaines were first derivatized to enhance detection and then separated in a sodium phosphate (B84403) buffer at a low pH (3.0). nih.gov The addition of polyethylene (B3416737) glycol (PEG) to the buffer improved the resolution between closely migrating peaks. nih.gov Other studies have demonstrated the separation of various peptides and amino acids using different BGE compositions, such as phosphate buffers or low pH electrolytes like phosphoric acid, which could be adapted for beta-alanine analysis. nih.gov Micellar electrokinetic chromatography (MEKC), a mode of CE that uses micelles in the BGE, can be employed to separate neutral and charged analytes and has been used for separating various biologically active peptides. libretexts.orgnih.gov
Table 2: Examples of Capillary Electrophoresis Conditions for Amino Acid and Derivative Separation
| Analyte(s) | CE Method | Background Electrolyte (BGE) | Key Separation Principle | Reference(s) |
| Glycine (B1666218) betaine, beta-alanine betaine, proline betaine | Capillary Zone Electrophoresis (CZE) | 100 mM Sodium Phosphate, pH 3.0, with 4% Polyethylene Glycol (PEG) | Low pH for charge manipulation and PEG for improved resolution of derivatized betaines. | nih.gov |
| Insulin-like growth factors (IGF I & II) | Capillary Zone Electrophoresis (CZE) | 30 mM Phosphate buffer, pH 4-5 | Separation based on charge differences at a specific pH. | nih.gov |
| Insulin nonapeptides, hexapeptides | Capillary Zone Electrophoresis (CZE) / Micellar Electrokinetic Chromatography (MEKC) | 150 mM Phosphoric acid (pH 1.8) or 20 mM Borate-50 mM SDS (pH 9.0) | High acidity for peptide separation or use of micelles for resolving complex mixtures. | nih.gov |
| Amino acids and sugars | Capillary Zone Electrophoresis (CZE) | 20 mM Benzoate, 0.5 mM MTAB, pH 12.0 | High pH to ensure most amino acids are anionic for simultaneous separation with sugars. | oup.com |
Radiometric and Spectrophotometric Assays for Enzyme Activity Measurement
Radiometric and spectrophotometric assays are fundamental tools for measuring the activity of enzymes involved in beta-alanine metabolism. These methods provide quantitative data on reaction rates, substrate affinity (Km), and enzyme kinetics, which are essential for understanding metabolic pathways. nih.govnih.gov
Radiometric assays are exceptionally sensitive and specific. creative-enzymes.com They rely on the use of a radioactively labeled substrate; the enzyme's activity is determined by measuring the radioactivity of the product after its separation from the unreacted substrate. creative-enzymes.com A key example in beta-alanine metabolism is the assay for beta-ureidopropionase, which catalyzes the final step in the reductive pyrimidine (B1678525) degradation pathway, yielding beta-alanine, CO₂, and ammonia (B1221849) from N-carbamyl-beta-alanine. A radiochemical assay was developed using [2-14C]5,6-dihydrouracil, which is hydrolyzed to produce radiolabeled N-carbamyl-beta-alanine. nih.gov The activity of beta-ureidopropionase in liver homogenates was then measured by quantifying the release of 14CO₂, a direct product of the enzymatic reaction. nih.gov This assay proved to be highly sensitive and accurate, with a low detection limit and good reproducibility, allowing for the determination of the enzyme's apparent Km for N-carbamyl-beta-alanine as 15.5 ± 1.9 µM. nih.gov
Spectrophotometric assays measure enzyme activity by detecting changes in light absorbance resulting from the formation of a colored product. nih.gov These assays can be designed as continuous assays, where product formation is monitored in real-time. For enzymes in the beta-alanine pathway, activity can be coupled to a secondary, color-producing reaction. For example, assay kits for alanine (B10760859) transaminase (ALT) work by having ALT produce pyruvate (B1213749), which is then used in a subsequent reaction to generate a colored or fluorescent product. abcam.com A similar principle can be applied to enzymes in beta-alanine metabolism. For instance, the activity of an enzyme that produces a substrate for a dehydrogenase can be coupled to the reduction of NAD+ or NADP+, which can be monitored spectrophotometrically at 340 nm. nih.gov Commercially available assay kits often utilize this principle for quantifying metabolites and enzyme activities, measuring changes in color (at ~570 nm) or fluorescence (Ex/Em ~535/587 nm). abcam.comabcam.comsigmaaldrich.com
Table 3: Research Findings from Radiometric and Spectrophotometric Enzyme Assays
| Enzyme | Assay Type | Substrate | Detection Method | Key Finding(s) | Reference(s) |
| Beta-ureidopropionase | Radiometric | Radiolabeled N-carbamyl-beta-alanine | Liquid scintillation counting of released 14CO₂ | Determined Michaelis-Menten kinetics with an apparent Km of 15.5 ± 1.9 µM. The assay was linear with time and protein concentration. | nih.gov |
| Alanine Transaminase (ALT) | Spectrophotometric (Colorimetric/Fluorometric) | Alanine, α-ketoglutarate | Coupled reaction produced a colored (570 nm) or fluorescent (Ex/Em 535/587 nm) probe. | Quantitative measurement of ALT activity in various biological samples. Detection limit of 10 mU/well. | abcam.com |
| 5-Aminolevulinate Synthase | Spectrophotometric (Continuous) | Glycine, Succinyl-CoA | Coupled to α-ketoglutarate dehydrogenase, monitoring NAD⁺ reduction at 340 nm. | Enabled rapid determination of kinetic parameters and facilitated mechanistic analyses. | nih.gov |
Computational and Theoretical Approaches in Beta Alanine Biochemistry
Molecular Dynamics Simulations of Beta-Alanine (B559535) and its Enzyme Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. numberanalytics.com By solving Newton's equations of motion for a system, MD simulations generate trajectories that reveal the dynamic behavior of biomolecules at an atomic level. numberanalytics.com This approach is particularly valuable for studying how beta-alanine interacts with enzymes, providing detailed information on substrate binding, conformational changes, and the role of solvent molecules. numberanalytics.comrsc.org
MD simulations can elucidate the specific mechanisms of enzyme-substrate recognition. For example, simulations can model the process of beta-alanine binding to the active site of an enzyme like 4-aminobutyrate aminotransferase (ABAT), an enzyme implicated in its metabolism. nih.gov These simulations reveal the key amino acid residues involved in the interaction, the nature of the binding forces (e.g., hydrogen bonds, electrostatic interactions), and the conformational adjustments in both the enzyme and beta-alanine that facilitate catalysis. rsc.orgnih.gov By observing these dynamic events, researchers can understand how mutations far from the active site might alter an enzyme's function by propagating conformational changes. rsc.org
Table 1: Applications of Molecular Dynamics Simulations in Studying Beta-Alanine Biochemistry
| Application Area | Description | Insights Gained |
| Enzyme-Substrate Binding | Simulates the process of beta-alanine docking into an enzyme's active site. | Identifies key residues, binding pathways, and the free energy of binding. nih.gov |
| Conformational Dynamics | Models the structural flexibility and changes in the enzyme upon beta-alanine binding. | Reveals how protein shape changes to accommodate the substrate and facilitate the chemical reaction. numberanalytics.comrsc.org |
| Allosteric Regulation | Investigates how binding at a site other than the active site affects enzyme activity. | Uncovers long-range communication within the protein structure that can regulate beta-alanine metabolism. |
| Solvent and Ion Effects | Analyzes the role of surrounding water molecules and ions in the interaction. | Determines the contribution of the cellular environment to the stability of the enzyme-substrate complex. numberanalytics.com |
Quantum Chemical Calculations of Beta-Alanine Properties and Reaction Mechanisms
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. youtube.com These methods, such as Density Functional Theory (DFT), provide highly accurate information about molecular properties and the energetics of chemical reactions. nih.govnih.gov
QC studies have been applied to understand the fundamental chemical properties of beta-alanine. For instance, calculations can determine its molecular geometry, dipole moment, and vibrational frequencies. nih.gov Furthermore, QC methods are essential for modeling reaction mechanisms. A study on the gas-phase reaction between beta-alanine and the hydroxyl radical (•OH) used QC calculations to model the reaction profile, identify transition states, and calculate reaction rate coefficients. nih.gov The study found that hydrogen abstraction occurs primarily from the CH₂ group adjacent to the amino group. nih.gov
Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods combine the accuracy of QC for the reactive center (e.g., beta-alanine and the enzyme's active site) with the efficiency of classical mechanics for the surrounding protein and solvent. rsc.org This approach allows for the simulation of enzymatic reactions, providing insights into transition state stabilization and reaction energy barriers, which are critical for understanding catalytic efficiency. rsc.org
Table 2: Calculated Properties of Beta-Alanine and Related Amino Acids Data derived from quantum chemical studies comparing β-amino acids to α-amino acids.
| Property | Value/Observation for β-Amino Acids | Significance | Reference |
| Adiabatic Ionization Energy | Lower compared to α-amino acids (e.g., ~138 kcal mol⁻¹) | Reflects the energy required to remove an electron. | nih.gov |
| Absolute Oxidation Potential | Lower compared to α-amino acids (e.g., ~ -5.9 V) | Indicates a greater ease of oxidation. | nih.gov |
| Reaction Rate with •OH | 1.5 times faster than the α-alanine + •OH reaction | Demonstrates higher reactivity in certain atmospheric or biological oxidation reactions. | nih.gov |
| Reaction Mechanism | Hydrogen abstraction from the CH₂ group next to the amino end is favored. | Pinpoints the most reactive site on the molecule for radical reactions. | nih.gov |
Metabolic Network Modeling and Flux Balance Analysis involving Beta-Alanine Pathways
Metabolic network modeling provides a systems-level view of metabolism by representing all known metabolic reactions in an organism as a mathematical model. nih.gov Genome-scale metabolic network models (GSMNMs) are powerful tools used with techniques like Flux Balance Analysis (FBA) to predict metabolic fluxes—the rate of turnover of molecules through a metabolic pathway—under various conditions. nih.govkbase.us
FBA operates on the assumption of a steady state, where the production and consumption of intracellular metabolites are balanced. nih.gov By applying constraints based on known biochemical and genetic information (e.g., nutrient availability, gene knockouts), FBA can calculate the flow of metabolites through the entire network, including pathways involving beta-alanine. researchgate.netnih.gov
This approach can be used to:
Predict Growth Phenotypes: Determine how the presence or absence of beta-alanine in a growth medium affects an organism's growth rate. kbase.us
Identify Essential Genes: In silico gene deletion studies can predict which enzymes in beta-alanine pathways are essential for survival under specific conditions. researchgate.net
Optimize Metabolic Output: Models can be used to engineer organisms to optimize the production of compounds derived from beta-alanine. kbase.us
For example, FBA can model the flux through the beta-alanine degradation pathway, which involves its conversion to malonate semialdehyde. By integrating other data, such as transcriptomics, the model can be refined to more accurately reflect the metabolic state of a specific cell type or condition. nih.gov
Bioinformatics and Omics Data Integration for Beta-Alanine Related Genes and Proteins
A prominent example is the study of beta-alanine in cancer. A comparative metabolomics study of breast cancer tissues used gas chromatography-time-of-flight mass spectrometry (GC-TOFMS) to find that beta-alanine levels were significantly elevated in estrogen receptor-negative (ER-) tumors compared to estrogen receptor-positive (ER+) tumors. nih.gov To understand the mechanism, this metabolomic data was integrated with genome-wide expression data. This revealed a strong negative correlation between beta-alanine levels and the expression of the gene for 4-aminobutyrate aminotransferase (ABAT), an enzyme that degrades beta-alanine. nih.gov Immunohistochemical analysis confirmed that the ABAT protein was also downregulated in ER- tumors, providing a mechanistic link between gene expression, protein levels, and metabolite concentration. nih.gov
Similarly, another study developed a prognostic signature for hepatocellular carcinoma (HCC) based on beta-alanine metabolism-related genes (βAMRGs). nih.gov By integrating transcriptomic data from multiple cohorts, they identified a set of genes whose expression patterns could predict patient outcomes, demonstrating the clinical relevance of beta-alanine metabolic pathways. nih.gov
Table 3: Example of Omics Data Integration in Beta-Alanine Research (Breast Cancer Study)
| Omics Type | Technique Used | Key Finding | Implication | Reference |
| Metabolomics | GC-TOFMS | Beta-alanine levels are 2.4-fold higher in ER- breast cancer tissues. | Beta-alanine is a key metabolic marker distinguishing breast cancer subtypes. | nih.gov |
| Transcriptomics | Microarray | Expression of the ABAT gene is negatively correlated (R=-0.62) with beta-alanine levels. | Downregulation of the ABAT gene is the likely cause of beta-alanine accumulation. | nih.gov |
| Proteomics | Immunohistochemistry | ABAT protein expression is lower in ER- breast cancer. | Confirms that the change in gene expression translates to a functional protein change. | nih.gov |
| Clinical Data | Survival Analysis | Low ABAT transcript expression is a negative prognostic marker. | The beta-alanine metabolic pathway has clinical and prognostic significance. | nih.gov |
Predictive Models for Beta-Alanine Metabolic Perturbations
Building on the integration of omics data, researchers can develop predictive models to forecast the effects of metabolic perturbations involving beta-alanine. These models use statistical and machine learning algorithms to identify biomarkers and create risk scores with diagnostic or prognostic value. nih.gov
A key example is the development of a predictive model for hepatocellular carcinoma (HCC) prognosis based on the expression of beta-alanine metabolism-related genes. nih.gov In this study, researchers first identified relevant genes and then used a machine learning approach, Least Absolute Shrinkage and Selection Operator (LASSO) regression, to select the most robust predictors and prevent model overfitting. nih.gov Subsequently, a multivariate Cox proportional hazards regression analysis was used to build a risk score based on the expression levels of these selected genes. nih.gov This risk score could successfully stratify patients into high-risk and low-risk subgroups with significantly different survival outcomes. nih.gov
Such predictive models represent a powerful application of computational biology, translating complex omics data into a clinically relevant tool. They can help predict how perturbations in beta-alanine pathways, whether genetic or environmental, might impact disease progression or therapeutic response.
Future Directions and Emerging Research Avenues in Beta Alanine Biochemistry
Discovery of Uncharacterized Enzymes and Transporters in Beta-Alanine (B559535) Metabolism
While the primary pathways of beta-alanine synthesis and degradation are well-documented, the full repertoire of enzymes and transporters governing its homeostasis is still being uncovered. A significant future direction lies in identifying and characterizing these unknown proteins, which could reveal alternative metabolic routes and new regulatory checkpoints.
Recent research has challenged the long-held belief that L-aspartate decarboxylase (encoded by panD) is the sole enzyme for beta-alanine synthesis in many prokaryotes. Studies in Acinetobacter baylyi ADP1 have revealed a novel, alternative biosynthetic pathway that becomes active when panD is deleted. nih.govnih.govnih.gov This salvage pathway utilizes promiscuous enzymes, demonstrating that metabolic networks can be more robust and flexible than previously thought. nih.govnih.gov Using metabolomics, researchers identified 1,3-diaminopropane (B46017) (DAP) and 3-aminopropanal (B1211446) as key intermediates in this new route. nih.govnih.gov Further investigation pinpointed two pivotal enzymes: L-2,4-diaminobutyrate aminotransferase (Dat) and L-2,4-diaminobutyrate decarboxylase (Ddc), which initiate the pathway. nih.govnih.gov This discovery, validated in other bacteria like Sinorhizobium meliloti, suggests this alternative route is widespread among prokaryotes, highlighting a significant, previously uncharacterized aspect of beta-alanine metabolism. nih.gov
On the transport front, while transporters like TauT and PAT1 are known to facilitate beta-alanine uptake into muscle cells, their regulation and the existence of other transporters remain active areas of investigation. nih.govnih.gov For instance, chronic beta-alanine supplementation has been shown to downregulate the expression of the TauT transporter in humans, suggesting a feedback mechanism to maintain taurine (B1682933) homeostasis, as TauT also transports taurine. nih.govresearchgate.net The identification of novel transporters, potentially with different affinities or tissue specificities, is a key goal. Systems metabolic engineering efforts have also pointed to the existence of putative beta-alanine exporters in industrial microorganisms like Corynebacterium glutamicum, the characterization of which could be crucial for optimizing biotechnological production. nih.gov
Table 1: Key Enzymes and Transporters in Emerging Beta-Alanine Metabolic Pathways This table is interactive. Click on the headers to sort.
| Name | Type | Function in Beta-Alanine Metabolism | Organism(s) of Discovery/Study | Reference(s) |
|---|---|---|---|---|
| L-2,4-diaminobutyrate aminotransferase (Dat) | Enzyme | Part of a novel biosynthetic pathway leading to beta-alanine. | Acinetobacter baylyi, Sinorhizobium meliloti | nih.govnih.gov |
| L-2,4-diaminobutyrate decarboxylase (Ddc) | Enzyme | Part of a novel biosynthetic pathway leading to beta-alanine. | Acinetobacter baylyi, Sinorhizobium meliloti | nih.govnih.gov |
| Taurine Transporter (TauT) | Transporter | Mediates uptake of beta-alanine into muscle; expression is downregulated by chronic beta-alanine supplementation. | Human, Mouse | nih.govnih.govresearchgate.net |
| Proton-coupled Amino acid Transporter 1 (PAT1) | Transporter | Involved in the transport of beta-alanine in muscle. | Human, Mouse | nih.govnih.gov |
Exploration of Beta-Alanine's Role in Less Understood Cellular Signaling Pathways
Beyond its role as a carnosine precursor, beta-alanine is emerging as a direct signaling molecule, or "neurotransmitter," capable of activating specific receptors and modulating downstream pathways. nih.govsigmaaldrich.com This opens up a new frontier of research focused on its function in cell-to-cell communication and intracellular regulation, independent of carnosine.
A key discovery in this area is the identification of beta-alanine as an endogenous ligand for the Mas-related G-protein-coupled receptor D (MRGPRD). nih.govnih.govnih.gov MRGPRD is expressed in sensory neurons and is linked to sensations like itch and pain; its activation by beta-alanine is thought to be the cause of the tingling sensation known as paresthesia. nih.gov Research has shown that beta-alanine binding to MRGPRD activates the Gαq protein subunit, which in turn stimulates phospholipase C (PLC). nih.gov This leads to the canonical activation of the NF-κB signaling pathway, culminating in the release of the pro-inflammatory cytokine Interleukin-6 (IL-6). nih.govnih.gov This signaling cascade links beta-alanine directly to inflammatory responses. nih.govnih.gov
Furthermore, beta-alanine can interact with other receptors. It is a known agonist at glycine (B1666218) receptors and can also act on GABA-A and GABA-C receptors, highlighting its potential role as a neuromodulator in the central nervous system. nih.govsigmaaldrich.com The ability of beta-alanine to interact with multiple receptor types suggests a complex signaling profile that is only beginning to be understood. Future research will likely focus on:
De-orphanizing Receptors: Identifying other potential orphan receptors for which beta-alanine or its metabolites might be the endogenous ligand. nih.govwikipedia.org
Indirect Signaling: Elucidating how beta-alanine supplementation indirectly impacts signaling cascades. For example, by increasing brain carnosine levels, beta-alanine can boost the expression of Brain-Derived Neurotrophic Factor (BDNF), a key regulator of neuronal viability and synaptic plasticity. nih.govnih.gov
Application of Systems Biology and Multi-Omics Approaches to Beta-Alanine Homeostasis
To fully comprehend the complex role of beta-alanine, research is moving towards systems-level analyses. Systems biology, which integrates multi-omics data (genomics, transcriptomics, proteomics, and metabolomics), provides a holistic view of how beta-alanine metabolism is regulated and how it impacts global cellular networks.
Metabolomics has already proven crucial in discovering the alternative biosynthetic pathway in bacteria by identifying key intermediates that were not part of the known route. nih.govnih.gov In a broader context, integrated multi-omics approaches are being used to reposition the role of beta-alanine metabolism in complex biological processes like inflammation. One study combined existing transcriptomics, proteomics, and metabolomics data from inflamed macrophage cells and used ensemble learning techniques to highlight beta-alanine metabolism as a pivotal, and previously overlooked, pathway in the inflammatory response. nih.gov This systems approach also successfully identified ureidopropionic acid, a metabolite of beta-alanine, as a novel anti-inflammatory compound. nih.gov
In the field of biotechnology, systems metabolic engineering combines genome-scale metabolic simulations with targeted genetic modifications to optimize the production of desired compounds. This approach has been successfully applied to engineer Corynebacterium glutamicum for highly efficient beta-alanine production by modeling and optimizing precursor supply pathways and identifying novel export proteins. nih.govresearchgate.net
Future research leveraging these approaches will likely involve:
Dynamic Omics: Performing time-resolved transcriptomics and proteomics following beta-alanine supplementation to map the dynamic regulation of gene and protein expression. researchgate.net
Integrated Network Modeling: Building comprehensive computational models of beta-alanine homeostasis that integrate its metabolic and signaling functions to predict physiological outcomes.
Personalized Nutrition: Using multi-omics profiling to understand the high inter-individual variability in muscle carnosine loading in response to beta-alanine supplementation, potentially leading to personalized supplementation strategies. researchgate.net
Integration of Beta-Alanine Biochemistry into Broader Metabolic Disease Research (Mechanistic Insights Only)
Emerging biochemical evidence is positioning beta-alanine and its downstream metabolites as important factors in the pathomechanisms of various metabolic diseases. Future research will focus on dissecting these mechanistic links, moving beyond correlation to causation.
One key area is the interplay between beta-alanine, taurine, and mitochondrial health. Chronically high levels of beta-alanine, as seen in certain inborn errors of metabolism like hyper-beta-alaninemia, can be toxic. hmdb.ca A proposed mechanism for this toxicity is the competitive inhibition of the taurine transporter (TauT), leading to cellular taurine depletion. hmdb.ca Since taurine is crucial for normal mitochondrial respiratory chain function, its depletion can lead to mitochondrial damage and increased oxidative stress, providing a direct mechanistic link between beta-alanine dysregulation and mitochondrial dysfunction. hmdb.ca
The signaling roles of beta-alanine also have direct implications for metabolic diseases. The activation of the MRGPRD receptor and subsequent release of the inflammatory cytokine IL-6 provides a mechanistic pathway through which beta-alanine could contribute to chronic low-grade inflammation, a hallmark of many metabolic disorders. nih.govnih.gov Conversely, the anti-inflammatory properties of the beta-alanine metabolite ureidopropionic acid suggest a more complex, regulatory role. nih.gov
In the context of neurodegenerative diseases, the focus is on the neuroprotective effects of carnosine, which is synthesized from beta-alanine. Carnosine's ability to act as an antioxidant, an anti-glycating agent, and a chelator of metal ions provides multiple mechanisms through which beta-alanine supplementation could mitigate neuronal damage. nih.govcarnosyn.com Furthermore, the ability of beta-alanine to increase Brain-Derived Neurotrophic Factor (BDNF) offers a pathway for promoting neuronal resilience and cognitive health. nih.govnih.govtandfonline.com
Evolutionary Biochemistry of Beta-Alanine Pathways across Species
The study of beta-alanine pathways across different species provides insight into their fundamental importance and evolutionary origins. Comparative genomics and phylogenetic analyses are powerful tools for tracing the history of the enzymes and transporters involved in beta-alanine metabolism.
The discovery that an alternative beta-alanine synthesis pathway, reliant on promiscuous enzymes (Dat and Ddc), is phylogenetically widespread among bacteria and Euryarchaeota suggests it is an ancient and conserved metabolic route. nih.gov This indicates that metabolic redundancy for producing this crucial molecule offered a significant evolutionary advantage.
The enzymes responsible for beta-alanine synthesis show considerable diversity across the tree of life. In prokaryotes, L-aspartate-α-decarboxylase (ADC) is a key enzyme, and different microbial species possess ADCs with varying characteristics, which have been cataloged and exploited for biotechnological production. nih.govresearchgate.net In humans and other animals, the primary source of beta-alanine is the degradation of dihydrouracil (B119008) and carnosine. bio-rad.com The existence of multiple, distinct pathways for its synthesis—from uracil (B121893) degradation, aspartate decarboxylation, or polyamine metabolism—highlights the convergent evolution towards maintaining a supply of this non-proteinogenic amino acid. nih.govbio-rad.com
Future research in the evolutionary biochemistry of beta-alanine will likely focus on:
Phylogenetic Analysis: Constructing detailed phylogenetic trees for all known enzymes in beta-alanine metabolism to understand their evolutionary relationships and the points of divergence between pathways.
Comparative Metabolomics: Analyzing the metabolomes of diverse species to identify novel beta-alanine-containing compounds and metabolic intermediates.
Ancestral Sequence Reconstruction: Reconstructing and synthesizing ancestral enzymes to study their properties and understand how the catalytic functions of beta-alanine-metabolizing enzymes have evolved over geological time.
Q & A
Basic Research Questions
Q. What are the validated protocols for synthesizing high-purity β-alanine (≥99%) suitable for biochemical studies?
- Methodological Answer : The synthesis of β-alanine can be achieved via catalytic hydrogenation of acrylonitrile followed by hydrolysis, or through enzymatic pathways using L-aspartate decarboxylase. For laboratory-scale synthesis, the Wittig reaction method (e.g., converting β-alanine to its Wittig salt using triphenylphosphine and bromoacetyl bromide) is reproducible and yields high-purity products (52–75% yield under optimized conditions) . Validate purity using HPLC (≥99% purity threshold) and characterize via H/C NMR to confirm structural integrity.
Q. How can researchers rigorously assess the purity of β-alanine in biochemical preparations?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210 nm) and a C18 column. Calibrate with a certified β-alanine standard.
- Spectroscopy : H NMR (DO, δ 2.58 ppm for CH groups) and FT-IR (peaks at 1600 cm for carboxylate) to detect impurities.
- Titration : Acid-base titration in aqueous solution (pKa ~3.5 and 10.2) to quantify free amino and carboxyl groups.
Cross-validate results with at least two methods to ensure accuracy .
Q. What are the established roles of β-alanine in biochemical pathways, and how can these be experimentally validated?
- Methodological Answer : β-Alanine is a precursor for carnosine synthesis in muscle tissues. To study its metabolic role:
- In vitro : Incubate β-alanine with L-histidine in cell lysates and quantify carnosine via LC-MS.
- In vivo : Use isotopically labeled C-β-alanine in animal models and track incorporation into carnosine via mass spectrometry imaging.
Reference kinetic parameters (e.g., for carnosine synthase) from peer-reviewed studies to benchmark results .
Advanced Research Questions
Q. How can contradictions in reported β-alanine stability under varying pH conditions be resolved?
- Methodological Answer : Conflicting stability data often arise from differences in buffer composition or temperature. Design a controlled study:
- Prepare β-alanine solutions in buffers (pH 2–12) and incubate at 25°C/37°C.
- Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
- Use Arrhenius plots to model degradation kinetics and identify pH/temperature thresholds for instability.
Compare results with prior studies, emphasizing methodological variables (e.g., ionic strength, presence of metal ions) .
Q. What experimental strategies optimize β-alanine synthesis yield while minimizing by-products?
- Methodological Answer :
- Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd/C, Raney Ni) for hydrogenation efficiency. Monitor by-products (e.g., acrylamide) via GC-MS.
- Enzymatic Engineering : Use directed evolution of L-aspartate decarboxylase to improve substrate specificity and reaction rate.
- Process Design : Apply Design of Experiments (DoE) to vary parameters (temperature, pH, substrate concentration) and identify optimal conditions via response surface methodology .
Q. How do β-alanine interactions with metal ions in buffer systems affect experimental outcomes in enzyme assays?
- Methodological Answer : β-Alanine chelates divalent cations (e.g., Zn, Cu), which may inhibit metalloenzymes. To mitigate:
- Pre-treat buffers with Chelex resin to remove metal contaminants.
- Include EDTA (0.1–1 mM) in assay buffers to sequester residual ions.
- Validate enzyme activity with/without β-alanine using kinetic assays (e.g., Michaelis-Menten plots) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
